Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate is a complex organic compound with a unique structure that includes both tert-butyl and tert-butyldimethylsilyloxy groups
Preparation Methods
The synthesis of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formylation: The starting material undergoes formylation to introduce a formyl group.
Reduction: The formyl group is reduced to an alcohol.
Protection: The alcohol is protected using tert-butyldimethylsilyl chloride in the presence of imidazole.
Introduction of tert-butyl group: The tert-butyl group is introduced through a series of reactions involving n-BuLi and DMF.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like NaBH4.
Substitution: The compound can undergo substitution reactions, particularly at the tert-butyldimethylsilyloxy group.
Hydrolysis: The tert-butyldimethylsilyloxy group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and acids or bases for hydrolysis. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate involves its interaction with specific molecular targets. The tert-butyldimethylsilyloxy group provides steric hindrance, affecting the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 5-[(tert-Butyldimethylsilyl)oxy]-1-Boc-piperidine-3-carboxylate can be compared with similar compounds such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains tert-butyl and tert-butyldimethylsilyloxy groups but has a different core structure.
tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate: Similar in structure but lacks the tert-butyldimethylsilyloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C18H35NO5Si |
---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-[tert-butyl(dimethyl)silyl]oxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C18H35NO5Si/c1-17(2,3)23-16(21)19-11-13(15(20)22-7)10-14(12-19)24-25(8,9)18(4,5)6/h13-14H,10-12H2,1-9H3 |
InChI Key |
MTNDGWYYLQBDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.